molecular formula C10H13ClN4O B1396381 5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine CAS No. 1306739-48-9

5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine

Cat. No. B1396381
M. Wt: 240.69 g/mol
InChI Key: SOXBUMREPVEBAV-UHFFFAOYSA-N
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Description

5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine (5-CAP) is a chemical compound that is commonly used in various scientific studies and experiments. It is a member of the pyrimidine family and is a derivative of amino piperazine. 5-CAP is a versatile compound that can be used in a variety of applications due to its unique properties and ability to bind to various molecules. 5-CAP has been studied extensively in recent years due to its potential applications in medical research and drug development.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Study on Dipeptidyl Peptidase Inhibitor : A compound similar to 5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine, PF-00734200, showed potential as a dipeptidyl peptidase IV inhibitor for type 2 diabetes treatment. Its metabolism involved hydroxylation at the pyrimidine ring's 5′ position and several other pathways, suggesting a complex metabolic profile (Sharma et al., 2012).

Synthesis and Structure-Activity Relationship

  • Synthesis of Piperazin-1-yl Substituted Heterobiaryls : This research focused on synthesizing piperazin-1-yl substituted unfused heterobiaryls, including compounds with a structure similar to 5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine. The study aimed to understand how structural changes in these compounds affect their binding affinity, specifically targeting 5-HT7 receptors (Strekowski et al., 2016).

Anticancer and Antimalarial Applications

  • Inhibitor of Tyrosine Kinase Activity in Cancer Treatment : A compound structurally related to 5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine, PD0205520, was explored as an inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor, indicating potential use in cancer treatment (Zhang et al., 2005).
  • Antimalarial Agents : Piperazine tethered 4-aminoquinoline-pyrimidine hybrids showed significant in vitro antimalarial activity, suggesting that similar structures like 5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine might have applications in antimalarial therapies (Thakur et al., 2014).

Biochemical Interactions and Receptor Affinity

  • Adenosine Receptor Affinity : A study on 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives with substitutions at the 5-position, including piperazin-1-yl moieties, targeted human adenosine receptors. This suggests potential biochemical interactions of similar compounds in receptor modulation (Squarcialupi et al., 2017).

Future Directions

: Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, Article number 34 (2021). Link : “5-[4-(chloroacetyl)piperazin-1-yl]pyrimidine.” Fujifilm Wako Pure Chemical Corporation. Link : Benchchem. “Buy 5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine | CAS No. 1306739-48-9.” Link

properties

IUPAC Name

2-chloro-1-(4-pyrimidin-5-ylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c11-5-10(16)15-3-1-14(2-4-15)9-6-12-8-13-7-9/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXBUMREPVEBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CN=CN=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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